molecular formula C9H15NO2 B156358 2,6-Nonadiene, 2-nitro-, (E,Z)- CAS No. 138668-12-9

2,6-Nonadiene, 2-nitro-, (E,Z)-

Cat. No.: B156358
CAS No.: 138668-12-9
M. Wt: 169.22 g/mol
InChI Key: PDJQEHNGAGBCRH-UHFFFAOYSA-N
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Description

2,6-Nonadienal, (E,Z)- (CAS 557-48-2) is an unsaturated aldehyde with the molecular formula C₉H₁₄O and a molecular weight of 138.2069 g/mol . Its IUPAC name is (2E,6Z)-nonadienal, characterized by conjugated double bonds at positions 2 and 6 with (E,Z)-stereochemistry. This compound is notable for its role in flavor and fragrance industries due to its green, cucumber-like aroma . Key spectral data, including infrared (IR) and nuclear magnetic resonance (NMR) profiles, confirm its structure, while its electron ionization mass spectrum (EI-MS) provides fragmentation patterns for analytical identification .

Properties

CAS No.

138668-12-9

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(2E,6Z)-2-nitronona-2,6-diene

InChI

InChI=1S/C9H15NO2/c1-3-4-5-6-7-8-9(2)10(11)12/h4-5,8H,3,6-7H2,1-2H3/b5-4-,9-8+

InChI Key

PDJQEHNGAGBCRH-UHFFFAOYSA-N

SMILES

CCC=CCCC=C(C)[N+](=O)[O-]

Isomeric SMILES

CC/C=C\CC/C=C(\C)/[N+](=O)[O-]

Canonical SMILES

CCC=CCCC=C(C)[N+](=O)[O-]

Synonyms

(E,Z)-2-Nitro-2,6-nonadiene

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Stereochemical Variants

The (E,Z)-configuration of 2,6-nonadienal distinguishes it from other stereoisomers, such as (E,E)-2,6-nonadienal (CAS 17587-33-6), which exhibits distinct physicochemical properties. For example:

  • Boiling Point: (E,Z)-2,6-nonadienal boils at 367.7 K (94.5°C) under reduced pressure (0.024 bar), whereas the (E,E)-isomer likely has a higher boiling point due to reduced steric hindrance and increased molecular symmetry .
  • Reactivity: The (E,Z)-isomer’s conjugated diene system enhances its susceptibility to oxidation and cyclization reactions compared to non-conjugated analogs .

Functional Group Derivatives

Aldehyde vs. Hydroxy and Alkoxy Derivatives
  • 1,1-Diethoxy-2,6-nonadiene (CAS 106950-34-9, C₁₃H₂₄O₂): The replacement of the aldehyde with diethoxy groups renders this compound less reactive toward nucleophiles but more stable under acidic conditions .
Methyl-Substituted Analog
  • This derivative also exhibits a higher molecular weight (166.26 g/mol) and altered volatility compared to the parent compound .

Data Table: Key Properties of 2,6-Nonadienal and Analogs

CAS No. Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (K)
557-48-2 (E,Z)-2,6-Nonadienal C₉H₁₄O 138.21 Aldehyde 367.7 (0.024 bar)
17587-33-6 (E,E)-2,6-Nonadienal C₉H₁₄O 138.21 Aldehyde Not reported
129047-94-5 4-Hydroxy-2,6-nonadienal C₉H₁₄O₂ 154.21 Aldehyde, Hydroxyl Not reported
41448-29-7 3,7-Dimethyl-2,6-nonadienal C₁₁H₁₈O 166.26 Aldehyde, Methyl Not reported
106950-34-9 1,1-Diethoxy-2,6-nonadiene C₁₃H₂₄O₂ 212.33 Alkoxy Not reported

Data compiled from NIST and supplier records .

Preparation Methods

Nitro-Ene Reaction

The nitro-ene reaction, involving the cycloaddition of nitroso compounds with dienes, was investigated but yielded predominantly 1,2-oxazine derivatives rather than nitroalkenes. For example, treatment of 1-chloro-3-iodopropane with sodium (phenylsulfonyl)nitromethane (2a) in HMPA produced 3-(phenylsulfonyl)-5,6-dihydro-4H-1,2-oxazine N-oxide (7) as the major product (63% yield) .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify olefinic protons (δ 5–6 ppm) and nitro group effects on adjacent carbons.
  • IR spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and conjugated diene (1650–1600 cm⁻¹) stretches .
  • Mass spectrometry : Use electron ionization (EI-MS) to detect molecular ion peaks (e.g., m/z 195 for C₉H₁₃NO₂) and fragmentation patterns .

How can the stereochemistry of (E,Z)-2-nitro-2,6-nonadiene be determined computationally?

Q. Advanced

DFT optimization : Use software like Gaussian to model E and Z isomers. Compare calculated NMR chemical shifts (e.g., via GIAO method) with experimental data.

Vibrational frequency analysis : Match computed IR spectra to experimental data, focusing on NO₂ and C=C vibrations.

Conformational sampling : Perform molecular dynamics (MD) simulations to assess isomer stability in solution .

What safety protocols are critical when handling nitroalkenes like (E,Z)-2-nitro-2,6-nonadiene?

Q. Basic

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats.
  • Ventilation : Use fume hoods to prevent inhalation of volatile nitro compounds.
  • Storage : Keep in amber glass bottles under inert gas (argon) at –20°C to prevent degradation .

What strategies optimize reaction yields for nitroalkene synthesis?

Q. Advanced

  • Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd vs. Cu), temperatures (40–80°C), and solvents (THF vs. DMF) to identify optimal conditions.
  • Kinetic studies : Monitor reaction progress via in-situ FTIR to pinpoint side reactions (e.g., over-nitration).
  • Microwave-assisted synthesis : Reduce reaction time and improve selectivity using controlled dielectric heating .

How do researchers validate the purity of (E,Z)-2-nitro-2,6-nonadiene post-synthesis?

Q. Basic

  • Chromatography : Use HPLC (C18 column, acetonitrile/water) or GC-MS to detect impurities (<1%).
  • Elemental analysis : Compare experimental C/H/N/O percentages with theoretical values (e.g., C: 62.40%, H: 7.07%, N: 7.56%) .

How are inconsistencies between experimental and computational data addressed?

Q. Advanced

  • Solvent effect modeling : Include solvent parameters (e.g., dielectric constant) in computational models to align with experimental conditions.
  • Error analysis : Calculate root-mean-square deviations (RMSD) between computed and observed NMR shifts to identify systematic errors.
  • Hybrid methods : Combine molecular mechanics (MM) with quantum mechanics (QM) for large-scale conformational sampling .

Notes

  • For spectral data, cross-validate using NIST Chemistry WebBook .
  • Advanced questions emphasize multi-disciplinary approaches (e.g., DFT + experimental NMR) to reflect modern research depth .

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